1,4-Dibutryl-2,5-dimethylpiperazine

Description

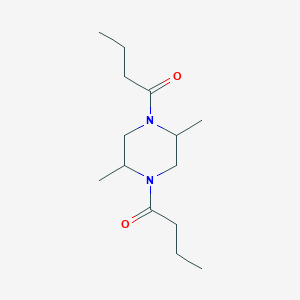

1,4-Dibutryl-2,5-dimethylpiperazine is a piperazine derivative characterized by butyryl (C₃H₇CO-) substituents at the 1 and 4 positions and methyl groups at the 2 and 5 positions of the piperazine ring. Piperazine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in pharmaceuticals, catalysis, and materials science.

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

1-(4-butanoyl-2,5-dimethylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C14H26N2O2/c1-5-7-13(17)15-9-12(4)16(10-11(15)3)14(18)8-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

MFRPLKPVGCMAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CC(N(CC1C)C(=O)CCC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

trans-1,4-Dibenzoyl-2,5-dimethylpiperazine (C₂₀H₂₀N₂O₂)

- Substituents : Benzoyl (aromatic) groups at 1,4 positions; methyl groups at 2,5.

- Structure : Centrosymmetric molecule with a chair conformation; planar amide bonds and a dihedral angle of ~70° between the carbonyl and benzene planes .

- Key Differences : The aromatic benzoyl groups introduce π-π stacking interactions in crystals, whereas the aliphatic butyryl groups in 1,4-dibutryl-2,5-dimethylpiperazine may favor hydrophobic interactions and reduced crystallinity.

- Structure: Smaller molecular weight (114.19 g/mol) with cis/trans stereoisomerism. Used as a templating agent in hybrid metal halides due to its basicity and spatial requirements . Key Differences: The absence of acyl groups limits its application in polymer synthesis or drug delivery compared to 1,4-dibutryl derivatives.

Piperazine-2,5-dione Derivatives (e.g., Compound 9b: C₂₀H₂₁O₆N₂)

- Substituents : Varied aromatic and aliphatic groups (e.g., 3,5-dimethoxyphenyl, 4-methylbenzoyl).

- Structure : Diketopiperazine core with restricted rotation; evaluated for antioxidant and antimicrobial activities .

- Key Differences : The diketopiperazine ring introduces rigidity, whereas this compound retains a flexible piperazine backbone, enabling conformational adaptability.

Physical and Chemical Properties

*Predicted data based on structural analogs.

Research Findings and Key Insights

- Conformational Effects : Bulky substituents (e.g., benzoyl, butyryl) restrict piperazine ring flexibility, influencing crystallinity () and polymer chain dynamics ().

- Biological Activity : Acyl groups enhance bioactivity by improving target binding or membrane permeability. For example, diketopiperazines with aromatic substituents show potent antimicrobial effects .

- Stereochemical Control : Asymmetric synthesis methods () are critical for producing enantiopure derivatives with optimized pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.